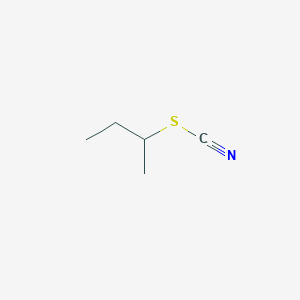

2-Butyl thiocyanate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

butan-2-yl thiocyanate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NS/c1-3-5(2)7-4-6/h5H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMDYBNCYTSFZEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)SC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Thermodynamic Stability of 2-Butyl Thiocyanate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Understanding the Molecular Landscape of 2-Butyl Thiocyanate

This compound (sec-butyl thiocyanate) is an organic compound featuring a butyl group attached to a thiocyanate functional group (-S-C≡N)[1]. Its structure presents a chiral center at the second carbon of the butyl group, leading to the existence of (R)- and (S)-enantiomers. The thiocyanate moiety is a versatile functional group in organic synthesis, but its stability can be influenced by various factors including temperature, pressure, and the presence of catalysts[2].

A critical aspect of the stability of alkyl thiocyanates is their propensity to isomerize to the more thermodynamically stable isothiocyanate (-N=C=S) form[3][4]. This rearrangement, often thermally or catalytically induced, represents a key transformation that must be considered when evaluating the long-term stability and purity of this compound.

The Quest for Quantitative Stability: Thermodynamic Parameters

The thermodynamic stability of a compound is quantitatively described by several key parameters:

-

Enthalpy of Formation (ΔHf°) : This value represents the change in enthalpy when one mole of the compound is formed from its constituent elements in their standard states. A more negative value indicates greater energetic stability.

-

Gibbs Free Energy of Formation (ΔGf°) : This is the most definitive measure of thermodynamic stability under constant temperature and pressure. A negative ΔGf° indicates that the formation of the compound is a spontaneous process.

-

Entropy (S°) : A measure of the randomness or disorder of a system.

-

Heat Capacity (Cp) : The amount of heat required to raise the temperature of a substance by a specific amount.

As of the latest literature review, specific, experimentally determined values for these parameters for this compound have not been reported. However, the following sections detail the robust methodologies that can be employed to obtain this crucial data.

Experimental Determination of Thermodynamic Stability

For a compound like this compound where published data is scarce, a combination of thermoanalytical techniques is the gold standard for experimental characterization.

Differential Scanning Calorimetry (DSC)

DSC is a powerful technique for identifying thermal transitions such as melting, crystallization, and decomposition. By measuring the difference in heat flow between a sample and a reference as a function of temperature, one can pinpoint the onset temperature of decomposition, which is a critical indicator of thermal stability.

-

Sample Preparation: Accurately weigh 1-5 mg of high-purity this compound into a hermetically sealed aluminum or stainless steel DSC pan. The use of a hermetic pan is crucial to contain any volatile decomposition products.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program:

-

Equilibrate the sample at a sub-ambient temperature (e.g., 25 °C).

-

Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature beyond the expected decomposition point (e.g., 350 °C).

-

Maintain a constant flow of an inert gas (e.g., nitrogen or argon) to prevent oxidative decomposition.

-

-

Data Analysis: The resulting thermogram will show endothermic peaks for melting and exothermic events for decomposition. The onset temperature of the exothermic decomposition peak is a key measure of the compound's thermal stability.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time. This technique is invaluable for determining the temperature range over which a compound decomposes and for quantifying the mass loss associated with decomposition.

-

Sample Preparation: Place a small, accurately weighed sample (5-10 mg) of this compound into a TGA pan (typically ceramic or platinum).

-

Instrument Setup: Position the pan in the TGA furnace.

-

Thermal Program:

-

Heat the sample from ambient temperature to a high temperature (e.g., 500 °C) at a constant heating rate (e.g., 10 °C/min).

-

Conduct the experiment under a controlled atmosphere (e.g., nitrogen for inert decomposition or air for oxidative stability).

-

-

Data Analysis: The TGA curve will show a step-wise decrease in mass corresponding to decomposition events. The onset temperature of mass loss is a critical stability parameter.

The relationship between these experimental techniques can be visualized as follows:

Computational Prediction of Thermodynamic Properties

In the absence of experimental data, computational chemistry provides a powerful alternative for estimating the thermodynamic properties of molecules. Density Functional Theory (DFT) is a widely used method for these calculations[5].

Calculating Enthalpy of Formation

The gas-phase enthalpy of formation can be calculated using isodesmic reactions. This approach involves a hypothetical reaction where the number and types of bonds are conserved on both the reactant and product sides, which helps in canceling out systematic errors in the calculations.

For this compound, a possible isodesmic reaction is:

CH3CH2CH(SCN)CH3 + CH4 → CH3CH2CH2CH3 + CH3SCN

The enthalpy of this reaction (ΔHrxn) can be calculated from the computed total energies of the species involved. The enthalpy of formation of this compound can then be derived if the experimental enthalpies of formation for the other three species are known.

Decomposition Pathways and Isomerization

The thermodynamic stability of this compound is not only defined by its decomposition temperature but also by its propensity to undergo chemical transformations under various conditions.

Thermal Decomposition

Based on studies of other organic thiocyanates, thermal decomposition can proceed through various pathways, including the elimination of hydrogen cyanide (HCN) or the fragmentation of the butyl group[6]. At elevated temperatures, especially in the presence of certain metals, thiocyanates can decompose to produce sulfur-containing gases like hydrogen sulfide (H2S)[7].

Isomerization to 2-Butyl Isothiocyanate

The isomerization of alkyl thiocyanates to their isothiocyanate counterparts is a well-documented phenomenon[3][4]. This rearrangement is often favored thermodynamically and can be accelerated by heat or catalysts. For this compound, this would involve the migration of the butyl group from the sulfur to the nitrogen atom.

CH3CH2CH(CH3)SCN ⇌ CH3CH2CH(CH3)NCS

The kinetics and equilibrium of this isomerization are critical for understanding the long-term stability and purity of this compound samples. This transformation can be monitored using techniques like NMR spectroscopy or chromatography. A study on the isomerization of sec-butyl thiocyanate indicated that it is resistant to isomerization without a catalyst, but zinc chloride was found to be an effective catalyst, albeit with the side effect of tar formation[3].

Summary of Stability Data and Considerations

| Parameter | This compound Data | Methodology for Determination |

| Chemical Formula | C5H9NS[1] | - |

| Molecular Weight | 115.20 g/mol [1] | - |

| Enthalpy of Formation (ΔHf°) | Not Experimentally Determined | Bomb Calorimetry, Computational (Isodesmic Reactions) |

| Gibbs Free Energy of Formation (ΔGf°) | Not Experimentally Determined | Derived from ΔHf° and S°, Computational Chemistry |

| Thermal Decomposition Onset | Not Experimentally Determined | Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA) |

| Key Stability Concern | Isomerization to 2-butyl isothiocyanate | NMR Spectroscopy, Chromatography to monitor purity over time and under stress conditions (heat, catalysts) |

Conclusion and Future Directions

While a complete, experimentally verified thermodynamic profile for this compound is yet to be established, this guide provides a robust framework for its assessment. The stability of this compound is a multifaceted issue, encompassing not only its resistance to thermal decomposition but also its potential for isomerization. For researchers and professionals in drug development, it is imperative to either conduct the experimental analyses outlined herein (DSC, TGA) or to perform high-level computational studies to obtain reliable thermodynamic data. Such data is invaluable for process safety, reaction optimization, and ensuring the long-term integrity of materials. Future research should focus on the experimental determination of the enthalpy of formation and a detailed kinetic study of the isomerization to 2-butyl isothiocyanate under various conditions.

References

-

ResearchGate. (2025). Enthalpy of formation of selected carbonyl radicals from theory and comparison with experiment. Retrieved from [Link]

-

National Institute of Standards and Technology (NIST). (2021). The Thermodynamic Properties of 2,3-Dihydrobenzo[b]thiophene. Retrieved from [Link]

-

National Institutes of Health (NIH). (n.d.). DFT Quantum-Chemical Calculation of Thermodynamic Parameters and DSC Measurement of Thermostability of Novel Benzofuroxan Derivatives Containing Triazidoisobutyl Fragments. Retrieved from [Link]

-

Wikipedia. (n.d.). Ammonia. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Thiocyanate synthesis by C-S coupling or substitution. Retrieved from [Link]

-

ResearchGate. (n.d.). TGA-DSC curves of ACCTC single crystal. Retrieved from [Link]

-

National Institutes of Health (NIH). (n.d.). This compound. PubChem. Retrieved from [Link]

-

Canadian Science Publishing. (1975). The Thermal Decomposition of Alkoxycarbonyl Thiocyanates and Isothiocyanates. Canadian Journal of Chemistry, 53(7), 907-912. Retrieved from [Link]

-

American Chemical Society (ACS) Publications. (n.d.). Inorganic Metal Thiocyanates. Retrieved from [Link]

- Google Patents. (n.d.). US3647849A - Production of alkyl thiocyanates.

-

ProQuest. (1957). A STUDY OF THE THIOCYANATE MECHANISM OF THE ISOTHIOCYANATE REARRANGEMENT. Retrieved from [Link]

-

ResearchGate. (n.d.). Chromatogram of alkyl thiocyanate/isothiocyanate derivatives formed. Retrieved from [Link]

-

TA Instruments. (n.d.). Thermal Analysis of Phase Change Materials - Three Organic Waxes using TGA, DSC, and Modulated DSC®. Retrieved from [Link]

-

National Institutes of Health (NIH). (n.d.). Accurate Computational Thermodynamics Using Anharmonic Density Functional Theory Calculations: The Case Study of B–H Species. Retrieved from [Link]

-

ChemRxiv. (n.d.). Recent Advancement in the Synthesis of Isothiocyanates. Retrieved from [Link]

-

National Institute of Standards and Technology (NIST). (n.d.). Allyl thiocyanate. Critically Evaluated Thermophysical Property Data from NIST/TRC Web Thermo Tables (WTT). Retrieved from [Link]

-

ResearchGate. (n.d.). Isothiocyanate to thiocyanate (and vice versa?) isomerization: Billeter-Gerlich rearrangement. Retrieved from [Link]

-

ResearchGate. (n.d.). Thermal Decomposition of Thiocyanate Corrosion Inhibitors: A Potential Problem for Successful Well Completions. Retrieved from [Link]

-

Royal Society of Chemistry. (2016). Recent advances in the chemistry of organic thiocyanates. Chemical Society Reviews, 45(3), 780-804. Retrieved from [Link]

Sources

- 1. This compound | C5H9NS | CID 2761389 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Recent advances in the chemistry of organic thiocyanates - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 3. A STUDY OF THE THIOCYANATE MECHANISM OF THE ISOTHIOCYANATE REARRANGEMENT - ProQuest [proquest.com]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. DFT Quantum-Chemical Calculation of Thermodynamic Parameters and DSC Measurement of Thermostability of Novel Benzofuroxan Derivatives Containing Triazidoisobutyl Fragments - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. researchgate.net [researchgate.net]

History and discovery of 2-butyl thiocyanate applications

Title: 2-Butyl Thiocyanate: Chemical Dynamics, Isomerization Kinetics, and Biological Applications Subtitle: An In-Depth Technical Guide for Drug Discovery and Synthetic Methodology[1]

Abstract: The Ambident Paradigm

This compound (sec-butyl thiocyanate) represents a canonical model in the study of ambident nucleophilic substitution and thermodynamic rearrangement.[1] Historically overshadowed by its ether-linked cousins in the "Lethane" insecticide series, this secondary alkyl thiocyanate has emerged as a critical probe for understanding thiocyanate-isothiocyanate isomerization —a transformation with profound implications for drug design.[1]

This guide dissects the molecule's journey from a chemical curiosity to a functional intermediate in the synthesis of bioactive heterocycles and isothiocyanate-based electrophiles. We analyze the kinetic vs. thermodynamic control of its formation, its thermal rearrangement mechanisms, and its potential as a "masked" pharmacophore in modern medicinal chemistry.

Part 1: Chemical Genesis & Historical Context

The Lethane Connection (Differentiation)

In the 1930s, the search for synthetic insecticides led to the development of the Lethane series by Rohm & Haas. While often conflated in general literature, it is crucial to distinguish this compound from the commercial products of that era.

| Compound | Chemical Structure | Primary Application | Status |

| This compound | sec-Butyl-S-C≡N | Synthetic Intermediate, Model System | Research / Natural Product |

| Lethane 384 | 2-(2-butoxyethoxy)ethyl thiocyanate | Contact Insecticide | Obsolete/Restricted |

| Lethane 60 | 2-thiocyanoethyl laurate | Insecticide | Obsolete |

Key Insight: While Lethane 384 utilized an ether chain to enhance lipophilicity and cuticle penetration in insects, This compound serves as a purer model for the reactivity of the functional group itself, particularly the lability of the C-S bond in secondary alkyl systems.

Natural Occurrence

Contrary to its synthetic origins, the isomer 2-butyl isothiocyanate is a naturally occurring secondary metabolite found in the Brassica family (white cabbage, broccoli). The thiocyanate form (R-SCN) is often the biosynthetic precursor or the kinetic product of glucosinolate hydrolysis under specific pH conditions, making the interconversion between these forms biologically relevant.

Part 2: Synthesis and The Ambident Nucleophile Challenge

The synthesis of this compound is a textbook case of Hard and Soft Acids and Bases (HSAB) theory. The thiocyanate anion (

-

Sulfur (Soft base): Kinetically favored attack on soft electrophiles (alkyl halides).

-

Nitrogen (Hard base): Thermodynamically favored product (Isothiocyanate,

).

Experimental Protocol: Selective Synthesis of this compound

Objective: To synthesize this compound while minimizing the formation of the thermodynamic isothiocyanate isomer.[1]

Reagents:

-

2-Bromobutane (1.0 eq)[1]

-

Potassium Thiocyanate (KSCN) (1.2 eq)

-

Solvent: Absolute Ethanol or DMF (Dry)

-

Catalyst: 18-Crown-6 (0.05 eq) - Optional, to enhance SCN- nucleophilicity[1]

Methodology:

-

Preparation: Dissolve KSCN in absolute ethanol under an inert nitrogen atmosphere. The exclusion of water is critical to prevent hydrolysis.

-

Addition: Cool the solution to 0°C. Add 2-Bromobutane dropwise. Causality: Low temperature suppresses the activation energy required for the formation of the carbocation intermediate, thereby favoring the

pathway (S-attack) over the -

Reaction: Stir at 0°C for 4 hours, then allow to warm to room temperature for 1 hour.

-

Workup: Filter off the KBr precipitate. Concentrate the filtrate in vacuo at low temperature (<40°C). Critical Step: High heat during workup will trigger isomerization to the isothiocyanate.

-

Purification: Vacuum distillation. This compound boils at a higher temperature than the isothiocyanate isomer, but prolonged heating must be avoided.

Part 3: The Great Isomerization (Mechanism & Kinetics)

The defining characteristic of this compound is its thermal instability.[1] Upon heating, it rearranges to 2-butyl isothiocyanate .[1] This is not a simple intramolecular shift but involves an Ion-Pair Return Mechanism .[1]

Mechanistic Pathway

-

Ionization: The C-S bond cleaves to form a tight ion pair: a secondary butyl carbocation and a thiocyanate anion.

-

Recombination: The anion re-attacks the carbocation. While S-attack is reversible, N-attack forms the stable C-N bond (isothiocyanate).[1]

-

Thermodynamics: The cumulative effect is a complete conversion to the isothiocyanate over time.

Visualization: The Isomerization Cascade

Caption: The thermal rearrangement proceeds via a tight ion pair intermediate.[1][2] The N-attack is irreversible, driving the equilibrium toward the isothiocyanate.

Kinetic Data (Reference Values)

Studies on secondary alkyl thiocyanates indicate first-order kinetics for this rearrangement.[1][3]

| Parameter | Value (Approx. for sec-alkyl) | Implication |

| Activation Energy ( | ~24-26 kcal/mol | Requires moderate heating (80-100°C) to proceed at measurable rates.[1] |

| Solvent Effect | Minimal | Supports the "Tight Ion Pair" theory (intramolecular character) rather than fully dissociated ions.[1] |

| Half-life ( | ~2-4 hours @ 100°C | Process is slow at room temp, allowing isolation of the thiocyanate if handled carefully.[1] |

Part 4: Applications in Drug Discovery

The "Masked" Electrophile Strategy

In drug development, isothiocyanates (ITCs) are potent electrophiles that covalently modify cysteine residues in proteins (e.g., Keap1 modification for Nrf2 activation). However, ITCs can be too reactive or volatile.

-

Strategy: Use This compound as a stable precursor.[1]

-

Mechanism: The thiocyanate is administered; metabolic or thermal conditions in situ trigger the rearrangement to the active isothiocyanate pharmacophore.

Fragment-Based Synthesis of Thiazoles

This compound serves as a building block for 2-aminothiazoles, a scaffold found in numerous kinase inhibitors.[1]

Workflow:

-

Reagent:

-Halo ketone (e.g., chloroacetone).[1] -

Conditions: Acid catalysis.

-

Product: 2-(sec-butylamino)thiazole derivatives.[1]

Biological Activity Profile

While the thiocyanate form is less active, the isothiocyanate isomer (generated via the pathway above) exhibits significant bioactivity:

-

Antimicrobial: Effective against Gram-positive bacteria (e.g., S. aureus).[1]

-

Chemoprevention: Induces Phase II detoxification enzymes (similar to Sulforaphane).

Part 5: Safety & Toxicology

Warning: All organic thiocyanates are potentially hazardous.

-

Metabolism: In vivo, thiocyanates can release cyanide ions (

) via oxidative degradation, though the primary metabolic route is often conversion to hypothiocyanite ( -

Lethane Toxicity: Historical data from Lethane 384 shows hepatotoxicity and renal injury. This compound should be handled with comparable caution.[1]

-

Handling: Use a fume hood. Avoid acidic conditions which can liberate Hydrogen Cyanide (HCN).

References

-

Emerson, D. W. (1957).[3] A Study of the Thiocyanate Mechanism of the Isothiocyanate Rearrangement. University of Michigan.[3]

-

FooDB. (2010). 2-Butylisothiocyanate: Chemical Properties and Natural Occurrence.

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 78151, 2-Butyl isothiocyanate.

-

Taniguchi, N. (2023).[5][6][7] Zinc-Catalyzed Markovnikov-Type Hydroisothiocyanation of Alkenes. Synlett.

-

Rohm & Haas Co. (1932). Lethane 384: Historical Insecticide Data.

Sources

- 1. Showing Compound 2-Butylisothiocyanate (FDB009045) - FooDB [foodb.ca]

- 2. US2486090A - Preparation of organic thiocyanates - Google Patents [patents.google.com]

- 3. A STUDY OF THE THIOCYANATE MECHANISM OF THE ISOTHIOCYANATE REARRANGEMENT - ProQuest [proquest.com]

- 4. 2-Butyl isothiocyanate | C5H9NS | CID 78151 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemrxiv.org [chemrxiv.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Electronic Structure Analysis of the Thiocyanate Group in 2-Butyl Thiocyanate

Foreword: Unveiling the Electronic Nuances of a Versatile Functional Group

For researchers, scientists, and professionals in drug development, a profound understanding of a molecule's electronic structure is paramount. It is this fundamental characteristic that dictates reactivity, intermolecular interactions, and ultimately, biological activity. The thiocyanate group (-SCN), a versatile functional group, presents a particularly interesting case due to its ambidentate nature and rich electronic landscape. This guide provides an in-depth technical exploration of the electronic structure of the thiocyanate moiety within the context of 2-butyl thiocyanate, a representative alkyl thiocyanate. By integrating state-of-the-art computational and experimental methodologies, we will dissect the bonding, charge distribution, and orbital interactions that govern the chemical behavior of this compound. This document is structured not as a rigid protocol, but as a dynamic guide, empowering the reader to not only replicate the described analyses but also to critically apply these principles to their own research endeavors.

The Thiocyanate Group: A Tale of Three Resonances

The electronic structure of the thiocyanate group is best understood through the lens of resonance theory. The SCN⁻ anion, the parent of the thiocyanate functional group, can be depicted by three primary resonance structures.[1][2] The relative contribution of each resonance form to the overall electronic picture is determined by the distribution of formal charges.[1][2]

-

Structure A: A single bond between sulfur and carbon, and a triple bond between carbon and nitrogen.

-

Structure B: A double bond between sulfur and carbon, and a double bond between carbon and nitrogen.

-

Structure C: A triple bond between sulfur and carbon, and a single bond between carbon and nitrogen.

Formal charge calculations suggest that Structure A, with the negative charge on the most electronegative atom (nitrogen), and Structure B are the most significant contributors to the resonance hybrid.[1][2] This electron delocalization is a key determinant of the thiocyanate group's reactivity. When the thiocyanate group is attached to an alkyl chain, as in this compound, the electronic distribution is further influenced by the inductive effects of the alkyl group.

Computational Deep Dive: Illuminating the Electronic Landscape with DFT and NBO Analysis

Computational chemistry provides an unparalleled window into the electronic world of molecules. Density Functional Theory (DFT) has emerged as a robust and widely used method for accurately predicting the electronic structure and properties of molecules.[3][4] Coupled with Natural Bond Orbital (NBO) analysis, we can gain a detailed, quantitative understanding of bonding, charge distribution, and orbital interactions.[3][4]

The "Why": Causality in Computational Choices

The selection of a computational method and basis set is not arbitrary; it is a decision guided by the desired balance of accuracy and computational cost. For a molecule like this compound, the B3LYP functional combined with a Pople-style basis set such as 6-311++G(d,p) offers a good compromise. The B3LYP functional is a hybrid functional that has been shown to provide reliable results for a wide range of organic molecules. The 6-311++G(d,p) basis set is a triple-zeta basis set that includes diffuse functions (++) to accurately describe the electron density far from the nucleus and polarization functions (d,p) to account for the non-spherical nature of electron distribution in bonds.

NBO analysis is then employed to translate the complex mathematical description of the wavefunction into a more intuitive chemical language of localized bonds, lone pairs, and atomic charges.[3][4] This allows us to quantify the extent of electron delocalization and identify key donor-acceptor interactions that stabilize the molecule.

Experimental Protocol: A Self-Validating Computational Workflow

The following protocol outlines the steps for performing a DFT and NBO analysis of this compound. This workflow is designed to be self-validating by incorporating geometry optimization and frequency calculations to ensure that the calculated properties correspond to a true energy minimum.

Step 1: Molecular Structure Input

-

Construct the 3D structure of this compound using a molecular modeling software (e.g., GaussView, Avogadro).

-

Ensure the initial geometry is reasonable to facilitate a more efficient optimization.

Step 2: Geometry Optimization

-

Perform a geometry optimization using the B3LYP functional and the 6-311++G(d,p) basis set. This will find the lowest energy conformation of the molecule.

-

Keywords for Gaussian software: #p opt b3lyp/6-311++g(d,p)

Step 3: Frequency Calculation

-

Perform a frequency calculation at the same level of theory to confirm that the optimized structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies).

-

This step also provides thermodynamic data such as zero-point vibrational energy.

-

Keywords for Gaussian software: #p freq b3lyp/6-311++g(d,p)

Step 4: NBO Analysis

-

Perform a single-point energy calculation with the NBO analysis keyword on the optimized geometry.

-

Keywords for Gaussian software: #p b3lyp/6-311++g(d,p) pop=nbo

Step 5: Data Extraction and Interpretation

-

Analyze the output file to extract key electronic structure parameters.

Data Presentation: Quantifying the Electronic Structure

The following tables summarize the kind of quantitative data that can be obtained from a DFT and NBO analysis of this compound.

Table 1: Calculated Geometric Parameters of this compound

| Parameter | Value (Å or °) |

| S-C Bond Length | ~1.68 |

| C≡N Bond Length | ~1.16 |

| S-C-N Bond Angle | ~178 |

| C-S-C Bond Angle | ~100 |

Note: These are representative values based on typical alkyl thiocyanates.

Table 2: NBO Analysis - Natural Atomic Charges

| Atom | Natural Charge (e) |

| S | ~ -0.15 |

| C (thiocyanate) | ~ +0.25 |

| N | ~ -0.45 |

| C (butyl, attached to S) | ~ -0.10 |

Note: These are representative values and can vary slightly with the computational method.

Table 3: NBO Analysis - Second-Order Perturbation Theory Analysis of Donor-Acceptor Interactions

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

| LP(1) S | σ(C-N) | ~ 2.5 |

| LP(1) N | σ(S-C) | ~ 1.8 |

| σ(C-H) | σ*(S-C) | ~ 1.2 |

E(2) represents the stabilization energy of the interaction. LP denotes a lone pair and σ* denotes an antibonding orbital.

Visualization: Mapping the Computational Workflow

Caption: A schematic of the computational workflow for the electronic structure analysis of this compound.

Experimental Validation: Probing the Electronic Structure with Spectroscopy

While computational methods provide a theoretical framework, experimental validation is crucial for a comprehensive understanding. X-ray Photoelectron Spectroscopy (XPS) and Ultraviolet-Visible (UV-Vis) Spectroscopy are powerful techniques for probing the electronic structure of molecules.

X-ray Photoelectron Spectroscopy (XPS): A Surface-Sensitive Probe of Chemical State

XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements that exist within a material.[5] By irradiating a sample with X-rays and measuring the kinetic energy of the emitted electrons, we can determine the binding energies of core-level electrons, which are sensitive to the chemical environment of an atom.

For this compound, XPS can provide invaluable information about the chemical states of sulfur, carbon, and nitrogen in the thiocyanate group. The binding energies of the S 2p, C 1s, and N 1s core levels will be distinct from those of other sulfur, carbon, and nitrogen species, allowing for unambiguous identification. Furthermore, subtle shifts in these binding energies can reveal information about the charge distribution and bonding within the molecule.

Step 1: Sample Preparation

-

Deposit a thin film of this compound onto a clean, conductive substrate (e.g., silicon wafer, gold-coated mica).

-

Ensure the sample is free of contaminants that could interfere with the measurement.

Step 2: Instrument Setup and Calibration

-

Use a monochromatic Al Kα X-ray source.

-

Calibrate the binding energy scale by setting the adventitious C 1s peak to 284.8 eV.

Step 3: Data Acquisition

-

Acquire a survey spectrum to identify all elements present on the surface.

-

Acquire high-resolution spectra for the S 2p, C 1s, and N 1s regions to determine the chemical states.

Step 4: Data Analysis

-

Fit the high-resolution spectra with appropriate peak shapes (e.g., Gaussian-Lorentzian) to deconvolve the different chemical states.

-

Determine the binding energies and relative atomic concentrations of each element.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. This absorption corresponds to the excitation of electrons from lower to higher energy molecular orbitals. The wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) are characteristic of a molecule's electronic structure.

For this compound, the UV-Vis spectrum will reveal information about the electronic transitions involving the thiocyanate chromophore. The position and intensity of the absorption bands are sensitive to the electronic environment of the thiocyanate group and can be used to study its interactions with solvents or other molecules.

Step 1: Sample Preparation

-

Prepare a series of solutions of this compound in a suitable solvent (e.g., ethanol, acetonitrile) with known concentrations.

-

The solvent should be transparent in the UV-Vis region of interest.

Step 2: Instrument Setup

-

Use a dual-beam UV-Vis spectrophotometer.

-

Use a matched pair of cuvettes, one for the sample and one for the solvent blank.

Step 3: Data Acquisition

-

Record the absorbance spectrum of each solution over a range of wavelengths (e.g., 200-400 nm).

-

Determine the λmax.

Step 4: Data Analysis

-

Plot a calibration curve of absorbance at λmax versus concentration.

-

Determine the molar absorptivity (ε) from the slope of the calibration curve according to the Beer-Lambert law.

Visualization: Mapping the Experimental Workflow

Caption: A schematic of the experimental workflows for the XPS and UV-Vis analysis of this compound.

Synthesis of Insights: Connecting Electronic Structure to Chemical Reality

The true power of this multi-faceted approach lies in the synthesis of computational and experimental data. The calculated atomic charges from NBO analysis can be correlated with the measured core-level binding energies from XPS. For instance, a more positive natural charge on an atom is expected to correspond to a higher binding energy.

Similarly, the electronic transitions observed in the UV-Vis spectrum can be rationalized by examining the calculated molecular orbitals. The energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) from the DFT calculations can provide a theoretical estimate of the lowest energy electronic transition.

Visualization: The Interplay of Theory and Experiment

Caption: The synergistic relationship between computational and experimental methods in elucidating electronic structure and predicting reactivity.

Conclusion: A Holistic Understanding for Advanced Applications

This in-depth technical guide has provided a comprehensive framework for the electronic structure analysis of the thiocyanate group in this compound. By seamlessly integrating the predictive power of DFT and NBO analysis with the empirical validation of XPS and UV-Vis spectroscopy, we can achieve a holistic understanding of this versatile functional group. The insights gleaned from such analyses are not merely academic; they have profound implications for drug development, materials science, and various other scientific disciplines. The ability to rationally design molecules with tailored electronic properties is a cornerstone of modern chemical research, and the methodologies outlined herein provide a robust roadmap for achieving this goal.

References

-

Chegg.com. (2020). Solved The thiocyanate ion (SCN-) has three resonance. [Link]

-

Atlas. Draw the resonance structures of thiocyanate, SCN-. [Link]

-

PubChem. Butyl thiocyanate. [Link]

-

Pankratov, A. N. (2024). The cyanide, cyanate, thiocyanate ambident anions: Structure, topological analysis of electron density and homolytic oxidative coupling regioselectivity. Journal of the Serbian Chemical Society, 89(3), 349–365. [Link]

-

Masnabadi, N. (2022). DFT and NBO analysis on conformers of dioxaphosphinane derivatives. Journal of the Mexican Chemical Society, 66(2). [Link]

-

Miranda-Rojas, S., et al. (2021). Computational exploration of the electrochemical oxidation mechanism of thiocyanate catalyzed by cobalt-phthalocyanines. RSC Advances, 11(52), 32967-32976. [Link]

-

PubChem. This compound. [Link]

-

Saussereau, E., Goullé, J. P., & Lacroix, C. (2007). Determination of thiocyanate in plasma by ion chromatography and ultraviolet detection. Journal of analytical toxicology, 31(7), 383–387. [Link]

-

SERC Carleton. (2021). X-Ray Photoelectron Spectroscopy (XPS; aka Electron Spectroscopy for Chemical Analysis, ESCA). [Link]

-

Mettler Toledo. UV/Vis Spectroscopy Guide. [Link]

-

Truman ChemLab. (2009). ULTRAVIOLET-VISIBLE ABSORPTION SPECTROPHOTOMETRY. [Link]

-

Creative Biostructure. X-ray Photoelectron Spectroscopy (XPS): Principles, Data Interpretation, and Applications. [Link]

-

Journal of the Serbian Chemical Society. (2024). The cyanide, cyanate, thiocyanate ambident anions: Structure, topological analysis of electron density and homolytic oxidative coupling regioselectivity. [Link]

-

Hashmi, M. A. (2021). Natural Bond Orbitals (NBO) Calculation in Gaussian Explained. [Link]

-

University of Wisconsin–Madison. Natural Bond Orbital Analysis - Tutorial Example. [Link]

-

EAG Laboratories. X-ray Photoelectron Spectroscopy | XPS-ESCA. [Link]

-

AZoOptics. (2024). How to Interpret UV-Vis Spectroscopy Results: A Beginner's Guide. [Link]

-

Medium. (2023). Mastering DFT Calculations: A Step-by-Step Guide Using Gaussian Program. [Link]

-

Barrett Research Group. GAUSSIAN 09W TUTORIAL. [Link]

-

Computational Physicist. (2023). Gaussian Tutorial (Lec-10) NBO Calculation Using Gaussian. [Link]

-

Chemistry For Everyone. (2024). How To Perform UV Vis Spectroscopy?. [Link]

Sources

- 1. journals.iau.ir [journals.iau.ir]

- 2. Computational exploration of the electrochemical oxidation mechanism of thiocyanate catalyzed by cobalt-phthalocyanines - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 3. The cyanide, cyanate, thiocyanate ambident anions: Structure, topological analysis of electron density and homolytic oxidative coupling regioselectivity | Journal of the Serbian Chemical Society [shd-pub.org.rs]

- 4. shd-pub.org.rs [shd-pub.org.rs]

- 5. eag.com [eag.com]

2-butyl thiocyanate CAS registry number and chemical identifiers

This guide provides an in-depth technical analysis of 2-butyl thiocyanate, specifically addressing the critical distinction between the thiocyanate (S-isomer) and isothiocyanate (N-isomer) forms—a common source of error in chemical literature.

Chemical Identity, Synthetic Protocols, and Isomerization Kinetics

Executive Summary

This compound (sec-butyl thiocyanate) is an organosulfur compound characterized by the attachment of a thiocyanate group (-SCN) to the secondary carbon of a butane chain.[1] Unlike its thermodynamically stable isomer, 2-butyl isothiocyanate (-NCS), the thiocyanate form is a kinetic product often synthesized under controlled nucleophilic substitution conditions.[1] This guide outlines the precise chemical identifiers, synthesis strategies to maximize S-selectivity, and the handling requirements due to its thermal instability.[1]

Chemical Identifiers & Core Data

The following data distinguishes the specific thiocyanate isomer from its isothiocyanate counterpart.

| Parameter | Identifier / Value | Notes |

| Chemical Name | This compound | Synonyms: sec-Butyl thiocyanate; (1-Methylpropyl) thiocyanate |

| CAS Registry Number | 25414-89-5 | Critical: Do not confuse with 2-butyl isothiocyanate (CAS 4426-79-3) |

| PubChem CID | 2761389 | Unique ID for the S-isomer |

| Molecular Formula | C₅H₅NS | |

| Molecular Weight | 115.20 g/mol | |

| SMILES | CCC(C)SC#N | Explicitly denotes S-linkage |

| InChIKey | HMDYBNCYTSFZEL-UHFFFAOYSA-N | |

| Appearance | Colorless to pale yellow liquid | Darkens upon decomposition |

| Boiling Point | ~70–75 °C (estimated at reduced pressure) | Warning: Decomposes/isomerizes near atmospheric boiling points (~150-160°C) |

Synthetic Methodology: Kinetic Control

To synthesize this compound rather than the isothiocyanate, the reaction must be driven by kinetic control .[1] The thiocyanate anion (SCN⁻) is an ambident nucleophile; the sulfur atom is more polarizable (soft) while the nitrogen is more electronegative (hard).[1]

Reaction Mechanism

In a polar aprotic solvent, the reaction proceeds via an S_N2 mechanism.[1] The "soft" sulfur terminus preferentially attacks the electrophilic secondary carbon of 2-bromobutane.[1] However, elevated temperatures provide the activation energy required for the thermodynamic rearrangement to the isothiocyanate (N-isomer).[1]

Experimental Protocol

Objective: Synthesis of this compound with >90% S-selectivity.

-

Reagents:

-

Apparatus:

Step-by-Step Workflow:

-

Preparation: Dissolve KSCN (1.2 eq) in anhydrous DMF. Ensure complete dissolution.

-

Addition: Cool the solution to 0°C. Add 2-bromobutane (1.0 eq) dropwise over 20 minutes.

-

Rationale: Low temperature suppresses the formation of the thermodynamic N-isomer.[1]

-

-

Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 4–6 hours.

-

Monitoring: Monitor via TLC or GC-MS.[1] Look for the disappearance of the bromide.

-

-

Workup: Pour the reaction mixture into 5 volumes of ice-cold water. Extract immediately with diethyl ether (3x).

-

Purification: Wash the combined organic layers with brine, dry over MgSO₄, and concentrate in vacuo at low temperature (<30°C) .

Visualizing the Reaction Pathway

The following diagram illustrates the competition between S-alkylation (Kinetic) and N-alkylation (Thermodynamic).

Figure 1: Kinetic vs. Thermodynamic control in the nucleophilic substitution of 2-bromobutane with thiocyanate.

Stability & Reactivity Profile

Researchers must treat this compound as a transient species in the context of high-energy processes.[1]

Thermal Isomerization

Upon heating above 100°C, or upon prolonged storage at room temperature without stabilization, this compound undergoes a [3,3]-sigmatropic rearrangement (or ion-pair rearrangement mechanism depending on solvent) to form 2-butyl isothiocyanate.[1]

-

Diagnostic Signal: In IR spectroscopy, the Thiocyanate (-SCN) shows a sharp band at ~2150 cm⁻¹ , while the Isothiocyanate (-NCS) shows a very broad, strong band at ~2050–2100 cm⁻¹ .[1]

Chemical Compatibility

-

Oxidation: Can be oxidized to sulfonic acids using strong oxidants (e.g., KMnO₄).[1]

-

Hydrolysis: Under acidic conditions, hydrolyzes to form thiols and ammonium salts.[1]

-

Reduction: Reduction with LiAlH₄ yields 2-butanethiol.[1]

Safety & Handling (E-E-A-T)

Hazard Class: Acute Toxin / Irritant.[1]

-

HCN Release: Contact with strong acids liberates Hydrogen Cyanide (HCN) gas.[1] Never mix thiocyanate waste with acid streams.[1]

-

PPE: Butyl rubber gloves are recommended due to the permeation potential of organosulfur compounds.[1]

-

Storage: Store at 2–8°C under inert gas (Argon/Nitrogen) to prevent isomerization and oxidation.

References

-

PubChem. this compound Compound Summary (CID 2761389).[1] National Library of Medicine.[1] [Link]

-

Organic Chemistry Portal. Synthesis of Thiocyanates and Isothiocyanates.[Link][1]

Sources

Methodological & Application

Strategic Synthesis of 2-Butyl Thiocyanate via SN2 Displacement of 2-Bromobutane: Mechanism, Protocol, and Characterization

An Application Note for Drug Development Professionals

Abstract: This technical guide provides a comprehensive framework for the synthesis of 2-butyl thiocyanate, a valuable building block in medicinal chemistry and materials science. We detail the nucleophilic substitution reaction between 2-bromobutane and sodium thiocyanate, focusing on the underlying SN2 mechanism. This document offers a robust, field-proven protocol, including reaction setup, workup, purification, and detailed analytical characterization. The causality behind critical experimental choices, such as solvent selection to mitigate the formation of the isomeric isothiocyanate, is thoroughly explained to empower researchers to optimize and troubleshoot the synthesis effectively.

Scientific Foundation: The SN2 Pathway

The synthesis of this compound from 2-bromobutane is a classic example of a bimolecular nucleophilic substitution (SN2) reaction. The thiocyanate ion (SCN⁻), an ambident nucleophile, displaces the bromide ion from the secondary carbon of 2-bromobutane.

Reaction Mechanism and Stereochemistry

The SN2 mechanism is a single, concerted step where the nucleophile attacks the electrophilic carbon atom from the side opposite to the leaving group.[1][2] This "backside attack" proceeds through a trigonal bipyramidal transition state where the carbon atom is momentarily pentacoordinate.[3] As the new carbon-sulfur bond forms, the carbon-bromine bond simultaneously breaks.[1]

A critical consequence of this mechanism is the inversion of stereochemistry at the chiral center.[4][5] If the starting material is, for example, (S)-2-bromobutane, the product will be (R)-2-butyl thiocyanate. This stereospecificity is a hallmark of the SN2 reaction.[1][4]

Caption: SN2 mechanism for the synthesis of this compound.

The Role of the Solvent

Solvent choice is paramount in directing the regioselectivity of the ambident thiocyanate nucleophile. The SCN⁻ ion has two nucleophilic sites: the "soft" sulfur atom and the "hard" nitrogen atom.

-

Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents are generally preferred for synthesizing alkyl thiocyanates (R-SCN). They solvate the hard nitrogen atom via hydrogen bonding more effectively than the larger, more polarizable sulfur atom. This leaves the sulfur end of the ion more available for nucleophilic attack, favoring the formation of the thiocyanate product.[6]

-

Polar Aprotic Solvents (e.g., Acetone, DMF): In these solvents, the nitrogen atom is less solvated and can compete more effectively as a nucleophile, leading to an increased proportion of the isomeric alkyl isothiocyanate (R-NCS) byproduct.[6]

Therefore, a polar protic solvent like ethanol is the logical choice to maximize the yield of the desired this compound.

Experimental Protocol

This protocol is designed as a self-validating system. Adherence to the specified parameters, coupled with the analytical checks, ensures a reliable and reproducible synthesis.

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Amount | Moles | Equivalents | Supplier |

| 2-Bromobutane | C₄H₉Br | 137.02 | 10.0 g | 0.073 | 1.0 | Sigma-Aldrich |

| Sodium Thiocyanate | NaSCN | 81.07 | 7.1 g | 0.088 | 1.2 | Fisher Scientific |

| Ethanol (200 proof) | C₂H₅OH | 46.07 | 100 mL | - | - | VWR |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | 150 mL | - | - | J.T. Baker |

| Saturated NaCl (aq) | NaCl | 58.44 | 50 mL | - | - | Lab Prepared |

| Anhydrous MgSO₄ | MgSO₄ | 120.37 | ~5 g | - | - | Acros Organics |

Safety Precautions

-

2-Bromobutane: Flammable liquid and vapor. Harmful if swallowed or inhaled. Causes skin and eye irritation.

-

Sodium Thiocyanate: Toxic if swallowed or in contact with skin. Releases toxic gas upon contact with acids.

-

This compound/Isothiocyanate: These products are toxic, corrosive, and lachrymatory (cause tearing).[7][8][9] They cause severe skin and eye irritation.[10][11]

-

Procedure: All operations must be conducted in a well-ventilated chemical fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves, is mandatory.

Synthesis Workflow

Caption: Experimental workflow for the synthesis of this compound.

Step-by-Step Procedure

-

Reaction Setup: Equip a 250 mL round-bottom flask with a reflux condenser and a magnetic stir bar. Add sodium thiocyanate (7.1 g, 0.088 mol) and ethanol (100 mL). Heat the mixture to reflux with stirring until the salt is fully dissolved.

-

Substrate Addition: Slowly add 2-bromobutane (10.0 g, 0.073 mol) dropwise to the refluxing solution over a period of 30 minutes.

-

Reaction: Maintain the reaction at reflux for 3-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the 2-bromobutane spot.

-

Workup - Quenching and Extraction:

-

Allow the reaction mixture to cool to room temperature. A white precipitate (NaBr) will form.

-

Filter the mixture through a Büchner funnel to remove the sodium bromide precipitate. Wash the solid with a small amount of diethyl ether.

-

Transfer the filtrate to a separatory funnel. Add 50 mL of deionized water.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

-

Workup - Washing and Drying:

-

Combine the organic extracts and wash them with saturated aqueous sodium chloride (brine, 1 x 50 mL) to remove residual water and ethanol.

-

Dry the organic layer over anhydrous magnesium sulfate (~5 g). Swirl and let it stand for 15 minutes.

-

-

Concentration: Filter off the drying agent and concentrate the filtrate using a rotary evaporator to remove the diethyl ether. This will yield the crude product as a pale yellow oil.

-

Purification: Purify the crude oil via vacuum distillation to obtain pure this compound.

Product Characterization

Authenticating the final product is a critical step. A combination of spectroscopic methods should be employed to confirm the structure and assess purity.

Infrared (IR) Spectroscopy

The most telling feature in the IR spectrum is the thiocyanate (-SCN) functional group.

-

This compound (R-SCN): A strong, sharp absorption band is expected around 2150 cm⁻¹ corresponding to the C≡N triple bond stretch.[12]

-

2-Butyl Isothiocyanate (R-NCS): The isomeric impurity will show a very broad and intense absorption band around 2100 cm⁻¹ due to the asymmetric stretch of the -N=C=S group. The shape and position of this peak are key differentiators.

| Functional Group | Expected Absorption (cm⁻¹) | Appearance |

| S-C≡N Stretch | ~2150 | Strong, Sharp |

| C-H (sp³) Stretch | 2850-3000 | Medium-Strong |

| N=C=S Stretch (Impurity) | ~2100 | Broad, Intense |

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Proton NMR provides definitive structural confirmation. The expected spectrum for this compound in CDCl₃ would show:

-

A triplet corresponding to the terminal methyl group (CH₃-CH₂-).

-

A sextet or multiplet for the adjacent methylene group (-CH₂-CH(SCN)-).

-

A doublet for the other methyl group (-CH(SCN)-CH₃).

-

A multiplet for the methine proton (-CH(SCN)-) coupled to the adjacent protons.

The chemical shift of the proton alpha to the SCN group is a key indicator.

Troubleshooting and Optimization

-

Low Yield: Ensure the sodium thiocyanate is completely dry and the ethanol is anhydrous. Water can hydrolyze the alkyl halide. Incomplete reaction can be addressed by extending the reflux time.

-

High Isothiocyanate Content: This indicates a non-optimal solvent choice or temperature. Ensure a polar protic solvent is used. Running the reaction at a slightly lower temperature may improve selectivity, albeit at the cost of a longer reaction time.

-

Difficult Purification: If the boiling points of the product and remaining starting material are too close for efficient distillation, purification by column chromatography on silica gel (using a hexane/ethyl acetate solvent system) is a reliable alternative.[6]

References

-

OpenStax. (2023, September 20). 11.2 The SN2 Reaction. In Organic Chemistry. OpenStax. [Link]

-

Khan Academy. SN2 mechanism: kinetics and substrate. [Link]

-

ResearchGate. Synthetic methods for the synthesis of thiocyanates. [Link]

-

Organic Chemistry Portal. Thiocyanate synthesis by C-S coupling or substitution. [Link]

-

PubChem. 2-Butyl isothiocyanate. National Center for Biotechnology Information. [Link]

-

The Good Scents Company. butyl isothiocyanate. [Link]

-

Master Organic Chemistry. (2012, July 4). The SN2 Reaction Mechanism. [Link]

-

Chegg.com. (2022, October 4). Solved Sodium thiocyanate, NaSCN, reacts with | Chegg.com. [Link]

-

Chemistry LibreTexts. (2024, September 30). 11.2: The Sₙ2 Reaction. [Link]

-

ResearchGate. IR absorption spectra of metal thiocyanates and isothiocyanates. [Link]

-

Cole-Parmer. Material Safety Data Sheet - Butyl isothiocyanate. [Link]

Sources

- 1. 11.2 The SN2 Reaction - Organic Chemistry | OpenStax [openstax.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Khan Academy [khanacademy.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Solved Sodium thiocyanate, NaSCN, reacts with | Chegg.com [chegg.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. fishersci.com [fishersci.com]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. WERCS Studio - Application Error [assets.thermofisher.com]

- 10. 2-Butyl isothiocyanate | C5H9NS | CID 78151 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. butyl isothiocyanate, 592-82-5 [thegoodscentscompany.com]

- 12. researchgate.net [researchgate.net]

Application Note: Catalytic Synthesis of 2-Butyl Thiocyanate

Regioselective Pathways via Phase Transfer Catalysis & Green Chemistry Protocols[1][2]

Executive Summary

The synthesis of secondary alkyl thiocyanates, such as 2-butyl thiocyanate , presents a classic chemoselectivity challenge in organic synthesis: distinguishing between the thermodynamic stability of the isothiocyanate (

For drug development professionals, this compound is a critical intermediate for synthesizing sulfur-containing heterocycles (thiazoles, thioimidazolines) used in bioactive scaffolds. Traditional methods often suffer from poor regioselectivity, yielding mixtures of S- and N-isomers.

This guide details a Phase Transfer Catalyzed (PTC) protocol that solves this problem. By leveraging specific hydration spheres and "soft-soft" interactions in aqueous media, we achieve >95% regioselectivity for the S-isomer. We also explore a secondary method utilizing Ionic Liquid Catalysis for solvent-free processing.

Scientific Foundation & Mechanistic Logic

2.1 The Ambident Nucleophile Challenge

The thiocyanate anion (

-

S-Attack (Thiocyanate): Kinetic product, favored by soft electrophiles and polar aprotic solvents (or specific PTC conditions).

-

N-Attack (Isothiocyanate): Thermodynamic product, favored by hard electrophiles, high temperatures, and Lewis acid catalysis that coordinates the nitrogen.

Why 2-Butyl?

Secondary alkyl halides like 2-bromobutane are borderline substrates. They are prone to

2.2 The Solution: Phase Transfer Catalysis (PTC) in Water

Using a quaternary ammonium salt (e.g., Tetrabutylammonium bromide, TBAB) in an aqueous-organic system creates a "lipophilic ion pair."

-

Extraction: The quaternary cation (

) extracts -

Desolvation: In the organic layer, the

anion is poorly solvated ("naked"), increasing its nucleophilicity. -

Regiocontrol: Crucially, in aqueous PTC, the nitrogen end of

remains hydrogen-bonded to water molecules at the interface, effectively "masking" the hard N-terminus. The softer Sulfur atom remains available for nucleophilic attack on the 2-butyl bromide.

Visualizing the Catalytic Cycle

The following diagram illustrates the Phase Transfer Catalysis cycle, highlighting the mechanism that enforces S-selectivity.

Caption: Figure 1. PTC cycle for this compound synthesis. Q+ shuttles SCN- to the organic phase while hydration shells suppress N-attack.

Experimental Protocols

Method A: Aqueous Phase Transfer Catalysis (Recommended)

Best for: High regioselectivity, green chemistry compliance, and ease of workup.

Reagents:

-

Substrate: 2-Bromobutane (10 mmol, 1.37 g)

-

Nucleophile: Sodium Thiocyanate (NaSCN) (12 mmol, 0.97 g)

-

Catalyst: Tetrabutylammonium bromide (TBAB) (0.5 mmol, 5 mol%)

-

Solvent: Deionized Water (10 mL)

Protocol:

-

Preparation: Dissolve NaSCN (1.2 equiv) and TBAB (0.05 equiv) in water (10 mL) in a 50 mL round-bottom flask. Ensure complete dissolution to form a clear aqueous phase.

-

Addition: Add 2-Bromobutane (1.0 equiv) dropwise to the stirring aqueous solution. Note: The mixture will be biphasic.

-

Reaction: Heat the mixture to 60°C with vigorous magnetic stirring (1000 rpm). High shear is critical to maximize the interfacial surface area.

-

Monitoring: Monitor by TLC (Hexane/EtOAc 9:1) or GC-MS. Reaction typically completes in 4–6 hours.

-

-

Workup: Cool to room temperature. The product will appear as a distinct organic oil layer (or droplets).

-

Extract with Ethyl Acetate (

). -

Wash the combined organic layer with water (

) to remove residual catalyst and salts. -

Dry over anhydrous

, filter, and concentrate under reduced pressure.

-

-

Purification: If necessary, purify via flash column chromatography using silica gel (100% Pentane

5% EtOAc/Pentane). Caution: Thiocyanates can isomerize on acidic silica; use neutral silica or short path distillation.

Data Summary:

| Parameter | Value | Notes |

| Yield | 88–94% | Isolated yield |

| Selectivity (S:N) | > 98:2 | Determined by crude |

| Reaction Time | 4–6 h | Slower than primary halides |

| Green Metric | High | Water solvent, catalytic TBAB |

Method B: Ionic Liquid Mediated Synthesis (Alternative)

Best for: Solvent-free conditions and catalyst recycling.

Concept: Ionic liquids like 1-butyl-3-methylimidazolium thiocyanate ([bmim][SCN]) act as both the solvent and the nucleophilic source. The ionic liquid environment stabilizes the

Protocol:

-

Mix: In a reaction tube, combine 2-Bromobutane (5 mmol) and [bmim][SCN] (10 mmol).

-

Heat: Stir at 80°C for 2 hours.

-

Extraction: Extract the product with diethyl ether (

). The ionic liquid remains in the flask. -

Recycle: The remaining ionic liquid can be washed with water, dried under vacuum, and reused (replenishing with KSCN to regenerate the anion).

Troubleshooting & Critical Controls

| Issue | Probable Cause | Corrective Action |

| High Isothiocyanate % | Temperature too high (>80°C) | Reduce temp to 50–60°C. Isomerization is thermal. |

| High Isothiocyanate % | Lewis Acid contamination | Ensure glassware is acid-free. Avoid metal salts like |

| Low Conversion | Poor stirring (Mass transfer limit) | Increase RPM. PTC is strictly dependent on interfacial area. |

| Elimination (Butene) | Basicity of medium | Avoid strong bases. SCN is weakly basic, but high T promotes elimination. |

Safety & Hazard Analysis

-

Cyanide Generation: While organic thiocyanates are less toxic than nitriles, contact with strong acids can release Hydrogen Cyanide (HCN) or Isothiocyanic acid. NEVER acidify the aqueous waste stream containing excess NaSCN.

-

Waste Disposal: Treat aqueous waste with bleach (sodium hypochlorite) at pH > 10 to oxidize residual thiocyanate to cyanate/carbonate before disposal.

References

-

Reeves, W. P., et al. (1976). "Phase transfer catalysis: Preparation of alkyl thiocyanates." Synthetic Communications, 6(7), 509-514. Link

-

Burbaugh, K. J., & Joullié, M. M. (2008). "Regioselective synthesis of alkyl thiocyanates." Organic Letters, 10(12), 2417-2420. Link

-

Heinz, D., et al. (2025). "Green synthesis of alkyl thiocyanates in water using tetrabutylammonium bromide." ResearchGate (Preprint/Snippet). Link

-

Liu, Y., et al. (2012).[1] "Ionic liquids [bmim][X] as highly efficient reagents for nucleophilic substitution." Synlett, 23, 2663-2666.[1] Link

-

Castanheiro, T., et al. (2016).[2] "Sustainable Synthetic Approaches Involving Thiocyanation." Current Organic Chemistry, 20. Link

Sources

Application Note: High-Purity Extraction and Isolation of 2-Butyl Thiocyanate

Executive Summary

This application note details the step-by-step procedure for the extraction and isolation of 2-butyl thiocyanate (and its biologically prevalent isomer, 2-butyl isothiocyanate ). While often used interchangeably in colloquial contexts, the thermodynamic stability and biological origin of these isomers differ significantly.[1][2]

In drug development, 2-butyl isothiocyanate (sec-butyl isothiocyanate) is a key secondary metabolite derived from glucocochlearin found in Cochlearia officinalis (Scurvy grass) and Cardamine species, known for Phase II enzyme induction (e.g., quinone reductase).[1][2] The thiocyanate isomer (R-S-C≡N) is typically a product of kinetic control during synthesis or specific enzymatic conditions.[1][2] This guide covers two workflows:

-

Bio-Extraction: Isolation from plant matrices (yielding primarily the isothiocyanate).[1][2]

-

Synthetic Work-up: Extraction from a nucleophilic substitution reaction (yielding the thiocyanate).

Chemical Context & Safety

Target Analyte: this compound / 2-Butyl Isothiocyanate CAS: 4426-79-3 (Isothiocyanate isomer) Molecular Formula: C₅H₉NS[1][2]

Isomerism Alert

Researchers must distinguish between the two potential isomers during extraction:

-

Thiocyanate (R-S-CN): Formed via S-alkylation.[1][2] Less stable, prone to isomerization upon heating.[1][2]

-

Isothiocyanate (R-N=C=S): Formed via N-alkylation or glucosinolate hydrolysis (Myrosinase).[1][2] Thermodynamically more stable; sharp, pungent odor (mustard oil).[1]

Safety Protocol (Critical)

-

Toxicity: Alkyl thiocyanates and isothiocyanates are potent irritants and lachrymators.[1][2] They are harmful if inhaled or absorbed through the skin.[1][2][3]

-

Engineering Controls: All procedures must be performed in a certified chemical fume hood.[1][2]

-

PPE: Nitrile gloves (double-gloving recommended), safety goggles, and lab coat.[1][2]

Protocol A: Bio-Extraction from Plant Matrix

Objective: Isolation of the lipophilic volatile fraction containing 2-butyl isothiocyanate from Cochlearia officinalis or Wasabia japonica.[1][2]

Materials Required[1][2][4][5][6][7]

-

Biological Source: Fresh leaves/roots of Cochlearia officinalis (frozen in liquid N₂ immediately after harvest).[1][2]

-

Solvents: Dichloromethane (DCM) or Pentane (HPLC Grade), Milli-Q Water.[1][2]

-

Reagents: Exogenous Myrosinase (Thioglucosidase) (if using dried/deactivated material), Sodium Sulfate (anhydrous).[1][2]

-

Equipment: High-speed blender, Centrifuge (4°C), Separatory funnel, Nitrogen evaporator (N-Vap).

Step-by-Step Procedure

Step 1: Tissue Disruption and Autolysis

The target compound exists as a precursor (glucosinolate) stored in the vacuole.[1][2] Extraction requires cell lysis to mix the precursor with the enzyme myrosinase.[1][2]

-

Weigh 50.0 g of frozen plant tissue.

-

Add 150 mL of deionized water (room temperature). Note: Avoid hot water, which denatures myrosinase.[1][2]

-

Homogenize in a blender for 2 minutes to create a fine slurry.

-

Autolysis Incubation: Transfer slurry to an Erlenmeyer flask. Seal and incubate at 37°C for 2 hours .

Step 2: Liquid-Liquid Extraction (LLE)[1][2]

-

Add 100 mL of Dichloromethane (DCM) to the aqueous slurry.

-

Agitate vigorously for 30 minutes using an orbital shaker.

-

Transfer mixture to centrifuge tubes.

-

Centrifuge: 4,000 x g for 15 minutes at 4°C to break the emulsion.

-

Recover the lower organic phase (DCM) carefully using a glass pipette.[1][2]

Step 3: Drying and Concentration

Critical: 2-butyl isothiocyanate is volatile.[1][2] Do not use a rotary evaporator with high vacuum/heat.[1][2]

-

Pass the DCM phase through a funnel containing Anhydrous Sodium Sulfate (Na₂SO₄) to remove residual water.[1][2]

-

Concentration: Place the vial in a nitrogen evaporator (N-Vap).

-

Gently blow a stream of nitrogen over the solvent at ambient temperature until volume is reduced to ~1 mL. Do not evaporate to dryness. [1][2]

Protocol B: Synthetic Extraction (Chemical Origin)

Objective: Extraction of this compound (R-SCN) from a reaction mixture (e.g., 2-bromobutane + KSCN).[1][2]

Reaction Context

Step-by-Step Procedure

Step 1: Quenching and Phase Partitioning[1][2]

-

Pour the reaction mixture (typically in DMF or Acetone) into 5 volumes of ice-cold water . This dissolves the inorganic salts (KBr, excess KSCN) and precipitates the organic thiocyanate.[1][2]

-

Transfer to a separatory funnel.

-

Add Diethyl Ether (Et₂O) (50 mL per 10 mmol scale).

-

Shake vigorously and vent frequently.[1][2] Allow phases to separate.

Step 2: Washing (Purification)[1][2]

-

Wash 1: Wash organic layer with water (2x) to remove residual DMF.[1][2]

-

Wash 2: Wash with Brine (Saturated NaCl) to aid phase separation.[1][2]

-

Optional: If the isothiocyanate isomer is a byproduct, it is difficult to separate chemically during extraction.[1][2] Separation requires fractional distillation.[1][2][6]

Step 3: Isolation[1][2]

-

Filter into a round-bottom flask.

-

Remove solvent via rotary evaporation (Bath temp: < 30°C, Pressure: > 200 mbar).[1][2] Caution: Monitor closely due to product volatility.[1][2]

Analytical Validation

To confirm the identity of the extracted product (Thiocyanate vs. Isothiocyanate), use IR and NMR.[1][2]

| Feature | This compound (R-S-CN) | 2-Butyl Isothiocyanate (R-N=C=S) |

| IR Spectrum | Sharp, weak band at ~2130–2160 cm⁻¹ | Broad, very strong band at ~2050–2150 cm⁻¹ |

| ¹³C NMR | Carbon bonded to S appears at ~110-112 ppm (-SCN) | Carbon in -NCS appears at ~130-140 ppm |

| Odor | Mild, sulfide-like | Pungent, "Wasabi-like" lachrymator |

Workflow Visualization

The following diagram illustrates the decision matrix and extraction workflow for both biological and synthetic sources.

Figure 1: Comparative workflow for the isolation of this compound/isothiocyanate from biological vs. synthetic origins.

References

-

Fahey, J. W., Zalcmann, A. T., & Talalay, P. (2001). The chemical diversity and distribution of glucosinolates and isothiocyanates among plants.[1][2] Phytochemistry, 56(1), 5-51.[1][2]

-

Blažević, I., & Mastelić, J. (2009). Glucosinolate degradation products and other bound volatiles in the leaves and roots of Cochlearia officinalis L. Food Chemistry, 113(1), 96-102.[1][2] [1][2]

-

Guyonnet, D., et al. (2012). Cellular and molecular mechanisms of isothiocyanates: an overview.[1][2] International Journal of Nutrition and Metabolism.

-

Organic Syntheses. Preparation of Alkyl Thiocyanates and Isothiocyanates. Organic Syntheses Coll.[1][2][5] Vol. (General Reference for Synthetic Workup).

Sources

- 1. prepchem.com [prepchem.com]

- 2. 2-Butyl isothiocyanate | C5H9NS | CID 78151 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. butyl isothiocyanate, 592-82-5 [thegoodscentscompany.com]

- 4. CN111450857A - Catalyst and preparation process of tert-butyl isothiocyanate - Google Patents [patents.google.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. US2486090A - Preparation of organic thiocyanates - Google Patents [patents.google.com]

Troubleshooting & Optimization

Technical Support Center: 2-Butyl Thiocyanate Purification

Topic: Purification & Handling of Crude 2-Butyl Thiocyanate Ticket ID: #SCN-2BU-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist, Separation Technologies

Executive Summary

Purifying This compound (sec-butyl thiocyanate) presents a specific thermodynamic challenge: the Thermal Isomerization Trap . Unlike primary alkyl thiocyanates, the secondary 2-butyl cation is sufficiently stable to facilitate a rearrangement to the thermodynamically favored isothiocyanate (

This guide prioritizes kinetic control to preserve the sulfur-bound (

Module 1: The Core Challenge (Isomerization)

Before attempting purification, you must understand the "Enemy": Heat.

-

Kinetic Product: this compound (

). Formed initially in -

Thermodynamic Product: 2-Butyl Isothiocyanate (

). Formed via rearrangement at elevated temperatures (

Mechanism of Failure

The ambident thiocyanate anion (

Figure 1: The thermal isomerization pathway. Once the energy barrier is crossed (Heat), the reaction slides irreversibly toward the isothiocyanate.

Module 2: Purification Protocols

Method A: Flash Column Chromatography (Recommended)

Best for: High purity (>98%), research scale (<10g), and removing trace isothiocyanates.

The Logic:

Protocol:

-

Stationary Phase: Silica Gel 60 (

mesh). -

Mobile Phase: Hexane:Ethyl Acetate gradient (Start 100:0

95:5).-

Note: this compound is relatively non-polar. It will elute early, but distinct from non-polar hydrocarbons.

-

-

Loading: Dissolve crude oil in minimum Hexane.

-

Collection: Collect fractions and spot on TLC.

-

TLC Stain: KMnO

or Iodine vapor. (UV activity is weak for aliphatic thiocyanates).

-

Method B: High-Vacuum Distillation (High Risk)

Best for: Large scale (>50g) where chromatography is impractical. Critical Warning: You must maintain the pot temperature below 60°C .

The Logic: Reducing pressure lowers the boiling point below the isomerization threshold.

Protocol:

-

Equipment: Short-path distillation head (minimize thermal exposure time).

-

Vacuum: High vacuum required (

mmHg).-

Target: Boiling point depression to

C.

-

-

Stabilization: Add a radical inhibitor (e.g., BHT) to prevent polymerization of trace elimination byproducts (butenes).

-

Procedure:

-

Immerse flask in oil bath pre-heated to 40°C.

-

Slowly lower pressure.

-

If no distillate collects by 55°C (bath temp), ABORT . Do not crank the heat. Switch to chromatography.

-

Module 3: Self-Validating Analytical Data

How do you know if your purification worked? Use this comparison table to validate your fractions.

| Feature | This compound ( | 2-Butyl Isothiocyanate ( | Notes |

| IR Spectrum | Sharp peak at 2150–2160 cm | Broad/Split peak at 2060–2100 cm | The "Mustard Oil" band ( |

| Carbon bonded to S: ~110–112 ppm | Carbon bonded to N: ~128–135 ppm | The nitrile carbon is shielded relative to the isothiocyanate carbon. | |

| Odor | Mild, sulfurous (garlic-like) | Pungent, lacrimatory (horseradish/mustard) | If you cry when opening the flask, it's NCS. |

Visualizing the Workflow

Figure 2: Decision tree for purification based on scale and thermal sensitivity.

Troubleshooting & FAQs

Q1: My product has a broad IR peak at 2080 cm

-

Answer: No. Distillation will likely worsen the ratio due to the heat required. The boiling points of the SCN and NCS isomers are often too close (within 10-15°C) to separate effectively without a fractional column, which requires more heat/time.

-

Fix: Use column chromatography.[1] The polarity difference is your only leverage here.

Q2: I used DMF as a solvent, and I can't get it out without heating.

-

Answer: DMF has a high boiling point (153°C). Do not attempt to distill it off the product.

-

Fix: Use the "Flood and Extract" method. Pour the reaction mixture into

volume of ice water. Extract with Diethyl Ether (not DCM, as DMF partitions slightly into DCM). Wash the organic layer

Q3: The product turned yellow/orange during storage.

-

Answer: This indicates sulfur extrusion or polymerization.

-

Fix: Store pure this compound at -20°C under Argon. Add a copper wire or stabilizer if long-term storage is strictly necessary, but fresh preparation is always preferred for secondary alkyl thiocyanates.

References

- Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Preparation of Alkyl Thiocyanates. (General reference for displacement conditions and workup).

-

Smith, P. A. S., & Emerson, D. W. (1960). "The Isomerization of Alkyl Thiocyanates to Isothiocyanates." Journal of the American Chemical Society. Link (Foundational text on the thermal instability of secondary thiocyanates).

-

National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). (Source for IR/NMR validation data). Link

- Guy, R. G. (1977). "The Chemistry of the Cyanates and Their Thio Derivatives." Patai's Chemistry of Functional Groups.

Sources

Technical Support Center: Stability and Handling of Sec-Butyl Thiocyanate

Welcome to the technical support center for sec-butyl thiocyanate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and practical guidance on preventing the thermal isomerization of sec-butyl thiocyanate to its isothiocyanate isomer. Uncontrolled isomerization can lead to impurities, altered biological activity, and compromised experimental results. This resource offers troubleshooting advice, frequently asked questions, and best practice protocols to ensure the stability and purity of your sec-butyl thiocyanate samples.

Understanding the Challenge: The Isomerization of Sec-Butyl Thiocyanate

Sec-butyl thiocyanate (R-S-C≡N) is a valuable reagent in various synthetic applications. However, it is susceptible to thermal rearrangement to the more thermodynamically stable sec-butyl isothiocyanate (R-N=C=S). This isomerization can be a significant challenge during synthesis, purification, and storage, leading to contaminated starting materials and affecting the outcome of subsequent reactions. The conversion is often catalyzed by heat and can be influenced by other factors such as the presence of certain catalysts.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of sec-butyl thiocyanate isomerization?

The primary driver for the isomerization of sec-butyl thiocyanate to sec-butyl isothiocyanate is elevated temperature. This rearrangement is a known phenomenon for alkyl thiocyanates.[1] Heating the compound, especially for prolonged periods, provides the necessary activation energy for the conversion to the more stable isothiocyanate isomer.

Q2: At what temperatures does significant isomerization occur?

While the exact temperature for the onset of isomerization of sec-butyl thiocyanate is not extensively documented in readily available literature, historical data on lower alkyl thiocyanates suggest that heating in the liquid phase at temperatures up to 180°C can induce this transformation over extended periods. In the vapor phase, and particularly in the presence of a catalyst, isomerization can occur at even higher temperatures, ranging from 200°C to 400°C.[1] For practical laboratory purposes, it is crucial to minimize exposure to any unnecessary heat.

Q3: Can the solvent I use in my reaction promote isomerization?

The polarity of the solvent appears to have little influence on the rate of isomerization for some alkyl thiocyanates, which suggests an intramolecular rearrangement mechanism. However, the choice of solvent can indirectly affect isomerization by requiring higher temperatures for dissolution or reaction, thereby increasing the risk of thermal rearrangement.

Q4: Are there any known catalysts or inhibitors for this isomerization?

Certain substances can catalyze the isomerization. For instance, Lewis acids like zinc chloride have been reported to be effective catalysts for the isomerization of alkyl thiocyanates.[2] Conversely, avoiding acidic conditions may help in preventing isomerization, as the stability of some thiocyanate complexes has been shown to decrease with increasing acid concentration.[3] Specific chemical inhibitors for the isomerization of sec-butyl thiocyanate are not widely reported in the literature. Therefore, the most effective preventative strategy is the strict control of reaction and storage conditions.

Q5: How can I detect the presence of sec-butyl isothiocyanate in my sample?

The presence of the isothiocyanate isomer can be detected and quantified using standard analytical techniques. Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are the most common methods for separating and identifying these isomers.[4][5][6][7]

Troubleshooting Guide

This section addresses common problems encountered during the handling and use of sec-butyl thiocyanate.

| Problem | Potential Cause | Troubleshooting Steps |